2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine molecular weight
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine molecular weight
Technical Whitepaper: Structural Profiling and Analytical Validation of 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine
Introduction & Strategic Rationale
In modern drug discovery and complex natural product synthesis, polyfunctionalized pyridine scaffolds are invaluable building blocks. 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine (CAS: 1203499-34-6)[1] represents a masterclass in rational molecular design. With a molecular formula of C9H13ClINSi and a molecular weight of 325.65 g/mol [2], this compound is engineered specifically for orthogonal reactivity. The precise placement of halogens and the trimethylsilyl (TMS) group allows synthetic chemists to perform sequential, site-selective cross-coupling reactions without the need for exhaustive intermediate protecting group manipulations.
Molecular Anatomy and Weight Derivation
Understanding the exact molecular weight and isotopic distribution is critical for downstream analytical tracking. The molecular weight of 325.65 g/mol is heavily dominated by its functional groups, with the heavy halogens (Iodine and Chlorine) and Silicon accounting for over 58% of the total mass[3].
Table 1: Atomic Composition and Molecular Weight Contribution
| Element | Atomic Count | Avg. Atomic Mass ( g/mol ) | Total Mass Contribution ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 9 | 12.011 | 108.099 | 33.20% |
| Hydrogen (H) | 13 | 1.008 | 13.104 | 4.02% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 10.89% |
| Iodine (I) | 1 | 126.900 | 126.900 | 38.97% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 4.30% |
| Silicon (Si) | 1 | 28.085 | 28.085 | 8.62% |
| Total | 26 | - | 325.645 | 100.00% |
The exact monoisotopic mass of the neutral molecule is 324.9547 Da. The unique structural arrangement is indexed under the InChI Key: COWFPCLCFDUTGB-UHFFFAOYSA-N.
Experimental Methodology: Self-Validating HRMS Protocol
To rigorously verify the molecular weight and structural integrity of synthesized or procured batches, High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the analytical gold standard. As a Senior Application Scientist, I mandate that protocols function as self-validating systems: they must not merely look for a mass match, but use isotopic causality to confirm structural composition.
Step-by-Step LC-HRMS Protocol:
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Causality: Acetonitrile ensures complete solvation of the highly lipophilic, halogenated pyridine core while maintaining optimal compatibility with reverse-phase chromatography.
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Chromatographic Separation: Inject 1 µL onto a sub-2 µm C18 column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a crucial proton source. The basic pyridine nitrogen is readily protonated in this environment, facilitating the formation of the[M+H]+ ion required for positive-mode Electrospray Ionization (ESI+).
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Ionization (ESI+): Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Causality: These specific soft ionization parameters prevent the premature in-source fragmentation of the labile C-I (iodine) or C-Si (TMS) bonds, ensuring the intact molecular ion is transmitted to the analyzer.
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Mass Analysis & Isotopic Validation (The Self-Validation Step): Scan the quadrupole time-of-flight (Q-TOF) analyzer from m/z 100 to 1000. Causality: Do not rely solely on the exact mass of the base peak (m/z 325.9620 for [M+H]+). Chlorine naturally occurs as ^35Cl and ^37Cl in a ~3:1 ratio. This protocol mandates the verification of an M+2 peak at m/z 327.9591 with approximately 32% of the base peak's intensity. If this M+2 peak is absent, the molecule is structurally compromised (e.g., dechlorinated), even if a mass near 325 Da is observed.
Fig 1. Self-validating HRMS workflow for molecular weight and structural confirmation.
Table 2: Exact Mass and Isotopic Signatures for MS Validation
| Isotope | Exact Mass (Da) | Relative Abundance (%) | Diagnostic Value |
| [M+H]+ (Base, 35Cl) | 325.9620 | 100.0 | Primary mass confirmation |
| [M+H+2]+ (37Cl) | 327.9591 | ~32.0 | Confirms mono-chlorination |
| [M+H+1]+ (13C) | 326.9654 | ~10.0 | Confirms carbon count (C9) |
Reactivity Profiling: The Logic of Orthogonal Functionalization
The molecular weight of 325.65 g/mol [2] is a direct consequence of its "heavy" functional groups, each chosen for a specific thermodynamic and kinetic purpose. The logic follows a strict hierarchy of bond dissociation energies and steric environments.
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Primary Reactivity (C4-Iodine): The C-I bond is the weakest in the molecule. It readily undergoes oxidative addition with Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura or Sonogashira cross-couplings.
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Secondary Reactivity (C2-Chlorine): The C-Cl bond is significantly stronger and remains inert during C4 functionalization. Once C4 is substituted, the C2 position can be activated under harsher conditions (e.g., Buchwald-Hartwig amination) or via Nucleophilic Aromatic Substitution (SNAr), driven by the electron-withdrawing nature of the pyridine nitrogen.
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Tertiary Reactivity (C3-TMS): The bulky TMS group (MW: 73.18 g/mol ) initially acts as a steric shield, directing reactivity away from C2 and C4. In late-stage functionalization, the C-Si bond can be cleaved via electrophilic ipso-substitution to introduce halogens, hydroxyl groups, or other electrophiles.
Fig 2. Logical hierarchy of orthogonal reactivity for the polyfunctionalized scaffold.
Conclusion
The precise molecular weight of 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine (325.65 g/mol )[3] is a composite of highly strategic functional groups. By employing self-validating HRMS protocols that leverage isotopic signatures rather than just exact mass, researchers can ensure the structural integrity of this scaffold before deploying it in complex, multi-step synthetic campaigns.
References
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2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)pyridine, alfa-chemistry.com, 2
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2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine, nextsds.com, 1
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2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine, sigmaaldrich.com,
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Catalog of Pyridine Compounds 2017, hamarichemicals.com, 3
